Cas no 1055995-87-3 (4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide is a fluorinated and brominated benzenesulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a sulfonamide group substituted with diethylamine, along with bromo and fluoro substituents on the aromatic ring, enhancing its reactivity and utility in cross-coupling reactions and derivatization. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (diethylamino) groups offers versatility in synthetic pathways. This compound is particularly valuable as an intermediate in the development of bioactive molecules, where selective functionalization is required. Its stability and well-defined reactivity profile make it suitable for use in controlled organic synthesis and medicinal chemistry studies.
4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide structure
1055995-87-3 structure
商品名:4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide
CAS番号:1055995-87-3
MF:C10H13BrFNO2S
メガワット:310.183124303818
MDL:MFCD32206274
CID:4559876
PubChem ID:68478001

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
    • JEFFMFZCMMUXTG-UHFFFAOYSA-N
    • 1055995-87-3
    • DB-412462
    • 4-bromo-N,N-diethyl-2-fluorobenzene-1-sulfonamide
    • AKOS037646148
    • SCHEMBL3012009
    • AS-66889
    • D93781
    • 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide
    • MDL: MFCD32206274
    • インチ: 1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3
    • InChIKey: JEFFMFZCMMUXTG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)F)S(N(CC)CC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 308.98344g/mol
  • どういたいしつりょう: 308.98344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 45.8

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01DUET-250mg
4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 95%
250mg
$433.00 2025-02-09
1PlusChem
1P01DU6H-250mg
4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 95%
250mg
$443.00 2023-12-26
Aaron
AR01DUET-100mg
4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 95%
100mg
$225.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580293-100mg
4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 98%
100mg
¥2535.00 2024-08-09
eNovation Chemicals LLC
D757406-250mg
4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 95%
250mg
$430 2025-02-28
eNovation Chemicals LLC
D757406-100mg
4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 95%
100mg
$240 2024-06-06
eNovation Chemicals LLC
D757406-250mg
4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 95%
250mg
$430 2024-06-06
A2B Chem LLC
AX24457-100mg
4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 95%
100mg
$260.00 2024-04-20
eNovation Chemicals LLC
D757406-250mg
4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 95%
250mg
$430 2025-02-20
eNovation Chemicals LLC
D757406-100mg
4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
1055995-87-3 95%
100mg
$240 2025-02-20

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide 関連文献

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamideに関する追加情報

Recent Advances in the Study of 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide (CAS: 1055995-87-3)

The compound 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide (CAS: 1055995-87-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This sulfonamide derivative, characterized by its unique bromo-fluoro substitution pattern, has been explored for its pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.

One of the key areas of research involving 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide is its role as a selective inhibitor of carbonic anhydrase isoforms. Carbonic anhydrases (CAs) are a family of metalloenzymes that play critical roles in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, including glaucoma, epilepsy, and cancer. Recent in vitro studies have demonstrated that this compound exhibits high selectivity for CA IX and CA XII, isoforms that are overexpressed in hypoxic tumor environments. The bromo-fluoro substitution on the benzenesulfonamide scaffold appears to enhance binding affinity and isoform specificity, making it a promising candidate for targeted cancer therapy.

In addition to its CA inhibitory activity, 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide has been investigated for its potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors involved in signal transduction and are major targets for drug development. Preliminary screening assays have indicated that this compound may interact with specific GPCR subtypes, although the exact binding sites and functional consequences remain under investigation. Molecular docking studies suggest that the diethylamino group and the fluorobenzene ring contribute to favorable interactions with receptor binding pockets, highlighting the importance of these structural features for bioactivity.

The synthetic routes to 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide have also been optimized in recent studies. A novel one-pot synthesis method has been reported, which improves yield and reduces the number of purification steps compared to traditional approaches. This method involves the direct sulfonylation of 4-bromo-2-fluorobenzenamine followed by N,N-diethylation, with careful control of reaction conditions to minimize side products. The availability of efficient synthetic protocols is crucial for scaling up production and facilitating further biological evaluation.

Structural characterization of 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide has been performed using advanced analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided detailed insights into the compound's conformation and electronic properties, which are essential for understanding its interactions with biological targets. The crystal structure reveals a planar benzenesulfonamide core with the bromo and fluoro substituents adopting positions that minimize steric clashes and optimize electronic effects.

Despite these promising findings, challenges remain in the development of 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent efforts have focused on designing analogs with improved pharmacokinetic properties while maintaining the desired biological activity. Computational modeling and high-throughput screening are being employed to identify the most promising derivatives for preclinical development.

In conclusion, 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide (CAS: 1055995-87-3) represents a versatile scaffold with significant potential in medicinal chemistry. Its unique structural features and demonstrated bioactivities make it a valuable tool for studying enzyme inhibition and receptor modulation. Ongoing research aims to elucidate its full therapeutic potential and overcome current limitations, paving the way for its application in treating various diseases. The compound serves as an excellent example of how targeted chemical modifications can lead to molecules with enhanced biological properties and therapeutic utility.

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